molecular formula C15H22N2O3 B2479205 Furan-3-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2310124-32-2

Furan-3-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No. B2479205
CAS RN: 2310124-32-2
M. Wt: 278.352
InChI Key: FQTTZVUUPAHWSG-UHFFFAOYSA-N
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Description

Furan-3-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone, also known as FMPM, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body. FMPM has been shown to have potential therapeutic applications in the treatment of various conditions, including pain, inflammation, and anxiety disorders.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in studies related to the Maillard reaction, where its derivatives were identified as main colored compounds formed through the condensation of hexose dehydration products with furan-2-carboxaldehyde. This process highlighted its role in determining different reaction pathways in the presence of primary and secondary amino acids (Hofmann, 1998).
  • It has been utilized in enzyme-catalyzed oxidation processes, specifically converting 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a biobased platform chemical for polymer production. This demonstrates its potential in sustainable chemical synthesis (Dijkman, Groothuis, Fraaije, 2014).

Biological Activities

  • Derivatives of furan compounds, including those similar to Furan-3-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone, have been explored for antimicrobial activities. Specific azole derivatives have shown promise against various microorganisms, indicating the compound's relevance in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, Karaoglu, 2013).

Material Science

  • In the context of material science, its derivatives have been assessed as corrosion inhibitors for mild steel in acidic mediums. These studies provide insights into the compound's efficacy in protecting industrial materials from corrosion, indicating its potential applications in coatings and protective layers (Singaravelu, Bhadusha, 2022).

properties

IUPAC Name

furan-3-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-14-4-8-17(10-14)13-2-6-16(7-3-13)15(18)12-5-9-20-11-12/h5,9,11,13-14H,2-4,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTTZVUUPAHWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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